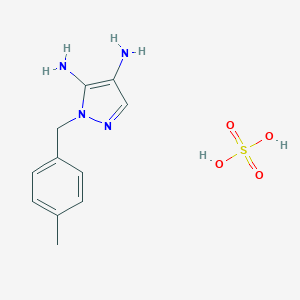
4-Methylbenzyl 4,5-diamino pyrazole sulfate
Description
4-Methylbenzyl 4,5-diamino pyrazole sulfate is a chemical compound with the molecular formula C11H16N4O4S . It is primarily used in the cosmetic industry, particularly in hair dyeing products . The compound is known for its ability to impart color to hair, making it a valuable ingredient in various hair dye formulations .
Propriétés
Numéro CAS |
173994-77-9 |
|---|---|
Formule moléculaire |
C11H16N4O4S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]-1H-pyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C11H14N4.H2O4S/c1-7-2-4-8(5-3-7)6-9-10(12)11(13)15-14-9;1-5(2,3)4/h2-5H,6,12H2,1H3,(H3,13,14,15);(H2,1,2,3,4) |
Clé InChI |
HATXRCZZBCDOSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)CC2=C(C(=NN2)N)N.OS(=O)(=O)O |
Synonymes |
4-METHYLBENZYL 4,5-DIAMINO PYRAZOLE SULFATE |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with 4,5-diaminopyrazole in the presence of a base to form the intermediate product. This intermediate is then treated with sulfuric acid to yield the final product, this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
4-Methylbenzyl 4,5-diamino pyrazole sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
4-Methylbenzyl 4,5-diamino pyrazole sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves its interaction with hair proteins. The compound penetrates the hair shaft and reacts with the keratin proteins, leading to the formation of colored complexes. This reaction is facilitated by the presence of oxidizing agents in hair dye formulations . The molecular targets include the amino acids in the hair proteins, and the pathways involved are primarily oxidative in nature .
Comparaison Avec Des Composés Similaires
4-Methylbenzyl 4,5-diamino pyrazole sulfate can be compared with other hair dye compounds such as:
4-Amino-2-hydroxytoluene: Another hair dye ingredient known for its coloring properties.
2,5-Diaminotoluene sulfate: Used in permanent hair dyes and known for its stability and color intensity.
p-Phenylenediamine: A widely used hair dye ingredient with strong coloring properties but potential allergenic effects.
This compound stands out due to its unique chemical structure, which allows for effective penetration and reaction with hair proteins, resulting in long-lasting color .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


